molecular formula C10H11NO3S B7792279 (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7792279
M. Wt: 225.27 g/mol
InChI Key: FJKZSYINEIIGCM-IENPIDJESA-N
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Description

(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine-4-carboxylic acid derivative. This compound belongs to a class of molecules that have attracted significant research interest due to their diverse biological activities, which are derived from their unique structure containing a thiazolidine ring—a five-membered saturated heterocycle with sulfur and nitrogen atoms—and a carboxylic acid functional group . Compounds within this family are typically synthesized from the condensation of L-cysteine with appropriate aldehydes, a reliable method that often proceeds in high yields . Thiazolidine-4-carboxylic acid derivatives have demonstrated a wide spectrum of promising biological activities in scientific research. These compounds have been investigated as novel antiviral agents, with some analogs showing excellent activity against the Tobacco Mosaic Virus (TMV) by inhibiting viral assembly through the aggregation of the viral coat protein . Furthermore, this class of compounds has exhibited broad-spectrum fungicidal activity against various phytopathogenic fungi, with certain derivatives showing higher efficacy than commercial fungicides . Additional research areas for structurally related molecules include their potential as tyrosinase inhibitors, which is relevant for studies on hyperpigmentation, and their antioxidant properties . The specific stereochemistry of the compound, indicated by the (4R) configuration, is often a critical determinant for its biological activity and interaction with molecular targets . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZSYINEIIGCM-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Reactants : L-Cysteine hydrochloride monohydrate and 3-hydroxybenzaldehyde are combined in a polar solvent (e.g., water or methanol) with a base such as sodium bicarbonate.

  • Mechanism : The aldehyde group of 3-hydroxybenzaldehyde reacts with the amine group of L-cysteine, forming an imine intermediate. Subsequent cyclization occurs via nucleophilic attack of the thiol group on the imine carbon, yielding the thiazolidine ring.

  • Stereochemical Control : The (4R) configuration is stabilized through dynamic kinetic resolution during cyclization, as reported in studies utilizing chiral auxiliaries.

Table 1: Comparative Condensation Methods

SourceSolventBaseTemperatureTime (h)Yield (%)
MethanolHCl gasRoom temp1270–99
WaterNaHCO₃Room temp6–1563–95
MethanolNoneRoom temp3–1240–90

Key variables influencing yield include the choice of base, solvent polarity, and reaction duration. Sodium bicarbonate in aqueous conditions minimizes side reactions compared to HCl-mediated protocols.

Esterification of Thiazolidine-4-Carboxylic Acid

Esterification of the intermediate thiazolidine-4-carboxylic acid to its methyl ester is critical for subsequent oxidation. This step enhances solubility and prevents decarboxylation during oxidative reactions.

Protocol and Optimization

  • Reagents : Thiazolidine-4-carboxylic acid is treated with methanol and dry HCl gas, followed by ether precipitation to isolate methyl thiazolidine-4-carboxylate hydrochloride.

  • Molar Ratios : A 1:20–1:26 ratio of thiazolidine derivative to MnO₂ ensures complete oxidation.

  • Purification : Crystallization from ether yields white crystalline product with >95% purity.

Oxidation of Methyl Thiazolidine-4-Carboxylate

Oxidation of the thiazolidine ring’s sulfur atom to a sulfoxide or sulfone is achieved using manganese dioxide (MnO₂) in acetonitrile.

Reaction Parameters

  • Temperature : 60–100°C for 24–72 hours.

  • Solvent : Acetonitrile facilitates MnO₂ dispersion and enhances reaction efficiency.

  • Outcome : Methyl thiazole-4-carboxylate is obtained, confirmed via TLC and NMR.

Table 2: Oxidation Conditions and Outcomes

MnO₂ Equiv.Temp (°C)Time (h)Yield (%)
20602465
26804878
261007282

Higher MnO₂ equivalents and prolonged reaction times improve yields but risk over-oxidation.

Hydrolysis to this compound

The final hydrolysis step converts the methyl ester to the free carboxylic acid.

Alkaline Hydrolysis Protocol

  • Conditions : Methyl thiazole-4-carboxylate is refluxed with 10% NaOH (1:2.0–1:2.9 molar ratio) for 1 hour.

  • Acidification : The mixture is cooled, acidified to pH 3 with HCl, and filtered to isolate the product.

  • Yield : 85–92% after drying.

Stereochemical Control and Dynamic Kinetic Resolution

The (4R) configuration is preserved through dynamic kinetic resolution during the condensation and oxidation steps.

Key Findings

  • Schiff Base Intermediates : Racemization at C4 is mitigated by steric hindrance from the 3-hydroxyphenyl group, favoring the (4R) isomer.

  • Curtin-Hammett Principle : Rapid equilibrium between diastereomeric intermediates ensures preferential formation of the thermodynamically stable (4R) product.

Characterization and Validation

Synthesized this compound is validated using:

  • FT-IR : Stretches at 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H).

  • ¹H NMR : δ 8.11–8.99 ppm (thiazolidine protons), δ 6.70–7.25 ppm (aromatic protons).

  • HPLC : >98% enantiomeric excess confirmed via chiral columns .

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 3-hydroxyphenylmethanol.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with cysteine or its derivatives. This process can be facilitated under acidic or basic conditions, leading to the formation of a Schiff base intermediate that cyclizes to yield the thiazolidine structure. The synthesis can be optimized using continuous flow reactors and purification techniques such as crystallization and chromatography to enhance yield and purity .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory enzymes and cytokines, indicating potential applications in treating inflammatory diseases .
  • Anticancer Activity : Recent research has explored its use in developing anticancer agents. For instance, derivatives of this compound have shown promising activity against various cancer cell lines . Molecular docking studies have indicated strong binding affinities with specific cancer-related targets.

Biological Studies

The compound is also being studied for its biological effects beyond medicinal applications:

  • Tyrosinase Inhibition : Research indicates that thiazolidine derivatives can serve as lead molecules for developing novel tyrosinase inhibitors, which have implications in skin pigmentation disorders and cosmetic applications .

Material Science

In materials science, this compound is utilized as a building block for synthesizing more complex molecules and materials. Its unique chemical properties allow for the development of new polymers and materials with specific functionalities.

Case Study 1: Antioxidant and Tyrosinase Inhibition

A study focused on synthesizing thiazolidine derivatives substituted at positions 2 and 4 demonstrated that certain derivatives exhibited IC50 values indicative of strong antioxidant activity. The molecular docking studies revealed favorable interactions with mushroom tyrosinase, highlighting the potential for developing skin-whitening agents .

CompoundIC50 (µM)Binding Affinity (Kcal/mol)
3c16.5-8.4
3d18.17Not specified

Case Study 2: Anticancer Activity

Research on metallophthalocyanines bearing thiazolidine groups showed promising anticancer activity against human prostate carcinoma cell lines. The study characterized these compounds using various spectroscopic methods and assessed their biological activities through in vitro experiments .

Compound TypeCell Line TestedActivity Observed
ZnPcDU-145Significant
CuPcWI-38Moderate

Mechanism of Action

The mechanism of action of (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidine Derivatives

Structural and Stereochemical Variations

Thiazolidine-4-carboxylic acids exhibit diverse biological activities depending on substituents and stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiazolidine Derivatives
Compound Name Substituent(s) Stereochemistry Key Biological Activity Notable Findings References
(4R)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3-Hydroxyphenyl at C2 4R Antimicrobial, metabolic intermediate Potential role in 5-HT metabolism; moderate antibacterial activity
Raphanusic acid Thioxo group at C2 4R GLS degradation product Formed from glutathione conjugate of indol-3-ylmethyl ITC
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) 4-Nitrophenyl at C2 Not specified Antibacterial (MRSA, Gram-negative) Zone of inhibition: 22 mm (MRSA); comparable to ciprofloxacin
(2R,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid Phenyl at C2 2R,4R Antiviral (avian influenza) Yield: 70%; [α]D³⁵: –133° (DMSO)
Pidotimod 5-Oxo-L-prolyl at N3 4R Immunomodulatory Clinically used for immune system enhancement

Stereochemical Influences

  • (4R) Configuration : The 4R stereochemistry is critical for metabolic stability. For example, (4R)-2-(3'-indolylmethyl)-1,3-thiazolidine-4-carboxylic acid (ITCA) is a transient metabolite of tryptamine in rat brain homogenate, whereas its (4S) counterpart is less stable .
  • Diastereoisomerism : Compounds like (2R,4R)-2-(polyhydroxyalkyl)-1,3-thiazolidine-4-carboxylic acids (derived from L-cysteine and D-hexoses) demonstrate that stereochemistry governs crystal packing and solubility, impacting their pharmacological utility .

Antimicrobial Activity

  • Nitro-Substituted Derivatives : Compound 10 (2-(4-nitrophenyl)-) showed a zone of inhibition of 22 mm against MRSA, outperforming hydroxyphenyl analogs .
  • Hydroxyphenyl Derivatives : The target compound’s hydroxyl group may facilitate hydrogen bonding with bacterial targets, but its activity is less potent than nitro- or chlorophenyl variants .

Metabolic and Enzymatic Roles

  • Thiazolidines like (2R,4R)-3-(2-mercaptobenzoyl)-1,3-thiazolidine-4-carboxylic acid act as angiotensin-converting enzyme (ACE) inhibitors, highlighting the scaffold’s versatility .

Biological Activity

(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Overview and Synthesis

This compound belongs to the class of thiazolidines, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The synthesis typically involves the condensation of 3-hydroxybenzaldehyde with cysteine or its derivatives under specific conditions, leading to the formation of the thiazolidine ring through a Schiff base intermediate.

Synthetic Route

  • Starting Materials: 3-hydroxybenzaldehyde, cysteine.
  • Conditions: Acidic or basic environments to facilitate cyclization.
  • Purification: Techniques such as crystallization and chromatography are employed to achieve high purity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, a study on substituted phthalocyanines derived from this compound showed promising anticancer activity against multiple cancer types .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.5
HeLa (Cervical)12.8
A549 (Lung)20.2

Antimicrobial Properties

The compound also exhibits antimicrobial effects against various pathogens. Studies have shown that it can effectively inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase inhibition studies have indicated that this compound can act as a competitive inhibitor of tyrosinase, which is significant in skin pigmentation disorders. The IC50 values reported suggest that it may be comparable to standard inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Data

CompoundIC50 Value (µM)Mechanism of Action
(4R)-Thiazolidine16.5Competitive inhibition
Kojic Acid15.9Competitive inhibition

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.
  • Anticancer Mechanism: Inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and function.

Case Studies

  • Zebrafish Model Study : A study investigated the effects of thiazolidine derivatives on zebrafish testicular tissues, revealing potential cytotoxic effects at varying concentrations. The findings suggested mitochondrial degeneration and cellular vacuolization, indicating toxicity concerns that warrant further investigation .
  • In Silico Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various proteins involved in disease pathways. The results indicated strong interactions with key amino acids, enhancing its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for (4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

The synthesis typically involves cyclocondensation of L-cysteine derivatives with substituted benzaldehydes. Key steps include:

  • Reaction conditions : Use of Lewis acid catalysts (e.g., ZnCl₂) under inert atmosphere to stabilize the thiazolidine ring .
  • Stereochemical control : The (4R)-configuration is achieved via chiral starting materials (e.g., L-cysteine) or asymmetric catalysis .
  • Purification : Recrystallization from acetic acid/water mixtures to isolate enantiomerically pure product .
    Validate yields and purity via HPLC with chiral columns and NMR (e.g., ¹H, ¹³C, and 2D COSY for hydroxyl proton interactions) .

Q. How can the structural integrity of this compound be confirmed?

Use a multi-technique approach:

  • X-ray crystallography : Resolves the thiazolidine ring conformation and confirms the (4R)-stereochemistry .
  • Mass spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₁NO₃S; theoretical 237.27 g/mol) and fragmentation patterns .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) groups .

Q. What solvents and storage conditions are optimal for stability?

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid and hydroxyl groups .
  • Storage : -20°C under nitrogen to prevent oxidation of the thiazolidine ring and phenolic moiety .

Advanced Research Questions

Q. How does the 3-hydroxyphenyl substituent influence enzyme inhibition compared to halogenated analogs?

The 3-hydroxyphenyl group enhances hydrogen-bonding interactions with enzyme active sites:

  • Comparative studies : Replace with 4-chlorophenyl () or 4-fluorophenyl () analogs.
  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) to quantify affinity differences .
  • Molecular docking : Map interactions using software like AutoDock Vina; hydroxyl groups often bind polar residues (Ser, Thr) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Impurity profiles : Use LC-MS to detect byproducts (e.g., oxidized thiazolidine derivatives) .
  • Isomeric mixtures : Validate enantiopurity via circular dichroism (CD) spectroscopy .
  • Assay variability : Standardize protocols (e.g., pH, temperature) across labs and include positive controls ( vs. 10).

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • pH-dependent degradation : Test stability in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
  • Prodrug design : Esterify the carboxylic acid to improve bioavailability (e.g., ethyl ester derivatives) .
  • Encapsulation : Use liposomes or cyclodextrins to protect the phenolic -OH from glucuronidation .

Methodological Considerations

Q. Designing SAR studies for thiazolidine derivatives

  • Substituent variation : Synthesize analogs with methoxy, nitro, or methyl groups at the phenyl ring .
  • Biological testing : Prioritize assays for antioxidant activity (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) profiles .

Q. Addressing low yields in scale-up synthesis

  • Catalyst optimization : Screen transition metals (e.g., CuI for Ullmann-type couplings) .
  • Flow chemistry : Improve heat/mass transfer for exothermic cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4R)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.